

Application Notes and Protocols: Catalytic Mechanism of Cobalt Tricarbonyl Nitrosyl in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt tricarbonyl nitrosyl, $\text{Co}(\text{CO})_3\text{NO}$, is a volatile, dark red organometallic liquid.^{[1][2]} While cobalt complexes are workhorses in organic synthesis, catalyzing a wide array of transformations, detailed literature on the specific catalytic applications of **cobalt tricarbonyl nitrosyl** in organic synthesis is sparse. Much of the documented catalytic activity of cobalt in carbonylation and cyclization reactions refers to other cobalt precursors, most notably dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$).

This document provides an overview of the known properties and synthesis of **cobalt tricarbonyl nitrosyl**. While specific, detailed protocols for its use as a catalyst in organic synthesis are not readily available in the reviewed literature, this information serves as a foundational resource for researchers interested in exploring its potential catalytic activity. For context, the catalytic mechanisms of closely related and more commonly used cobalt carbonyl catalysts are also briefly discussed.

Physicochemical Properties of Cobalt Tricarbonyl Nitrosyl

A summary of the key physical and chemical properties of **cobalt tricarbonyl nitrosyl** is presented in Table 1. This compound is notable for its volatility and sensitivity to air, necessitating careful handling and storage under inert conditions to prevent decomposition.[2] Its toxicity is also a significant consideration for any potential application.[1]

Table 1: Physicochemical Properties of **Cobalt Tricarbonyl Nitrosyl**

Property	Value	Reference(s)
Molecular Formula	C ₃ CoNO ₄	[2]
Molecular Weight	172.97 g/mol	[2]
Appearance	Dark red liquid	[1][2]
Melting Point	-1 °C	[2]
Boiling Point	50 °C (at 760 mmHg)	[2]
Purity	>98% (by elemental analysis)	[2]
Hazards	Flammable, Highly Toxic (Harmful if ingested, inhaled, or in contact with skin; Suspected of causing cancer)	[2]

Synthesis of Cobalt Tricarbonyl Nitrosyl

The primary route for the synthesis of **cobalt tricarbonyl nitrosyl** involves the reaction of dicobalt octacarbonyl with nitric oxide.[1]

Protocol for Synthesis:

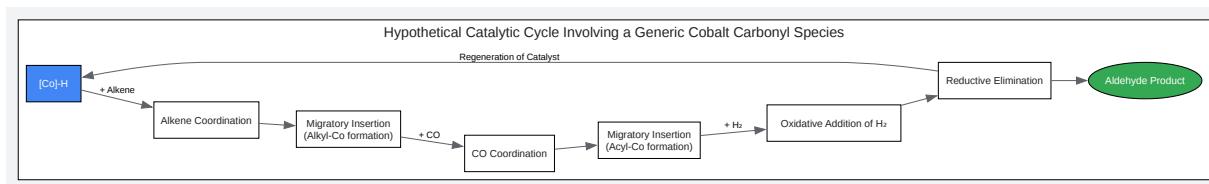
- Materials: Dicobalt octacarbonyl (Co₂(CO)₈), Nitric oxide (NO) gas, Inert solvent (e.g., hexane).
- Apparatus: A Schlenk line or glovebox for handling air-sensitive reagents, a reaction flask equipped with a gas inlet and outlet, and a stirring mechanism.

- Procedure:
 - In a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dicobalt octacarbonyl in an appropriate inert solvent.
 - Bubble a slow stream of nitric oxide gas through the stirred solution.
 - Monitor the reaction progress, which is often indicated by a color change.
 - Once the reaction is complete, remove the solvent under reduced pressure to yield the crude **cobalt tricarbonyl nitrosyl**.
 - The product can be purified by vacuum distillation.
- Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the high toxicity of **cobalt tricarbonyl nitrosyl** and carbon monoxide. All glassware should be properly dried, and inert atmosphere techniques are crucial.[2][3]

Potential Catalytic Applications: A Contextual Overview

While specific protocols for $\text{Co}(\text{CO})_3\text{NO}$ are lacking, it is plausible that it could participate in catalytic cycles similar to other cobalt carbonyls, particularly in reactions involving carbon monoxide. The following sections describe well-established cobalt-catalyzed reactions where related cobalt complexes are employed. These are provided for context and to highlight potential areas for future research with $\text{Co}(\text{CO})_3\text{NO}$.

Hydroformylation


Hydroformylation, or the oxo process, is a key industrial reaction for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen. Cobalt catalysts, particularly $\text{Co}_2(\text{CO})_8$, are known to be active for this transformation. The active catalytic species is generally considered to be hydridocobalt tetracarbonyl ($\text{HCo}(\text{CO})_4$).

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction is classically mediated by a stoichiometric amount of dicobalt octacarbonyl, although catalytic versions have been developed.

Mechanistic Considerations for Cobalt Carbonyl Catalysts

The general catalytic cycle for cobalt-catalyzed hydroformylation is believed to proceed through the steps illustrated in the diagram below. It is important to note that this is a generalized mechanism for cobalt carbonyl catalysts and has not been specifically elucidated for **cobalt tricarbonyl nitrosyl**.

[Click to download full resolution via product page](#)

Caption: A generalized catalytic cycle for hydroformylation using a cobalt carbonyl catalyst.

Conclusion and Future Outlook

Cobalt tricarbonyl nitrosyl is a well-characterized organometallic compound with known synthesis and physical properties. However, its application as a catalyst in organic synthesis is not well-documented in publicly available literature. The information provided here serves as a starting point for researchers who may wish to investigate the catalytic potential of this compound. Given the rich catalytic chemistry of other cobalt carbonyl complexes, it is conceivable that $\text{Co}(\text{CO})_3\text{NO}$ could exhibit interesting reactivity in various organic transformations. Future studies are needed to explore its catalytic activity, delineate its

mechanistic pathways, and establish detailed protocols for its use in synthetic applications. The development of such protocols would require rigorous experimental investigation to determine optimal reaction conditions, substrate scope, and potential advantages over existing catalytic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cobalt tricarbonyl nitrosyl - Wikipedia [en.wikipedia.org]
- 2. Cobalt tricarbonyl nitrosyl | Tricarbonylnitrosylcobalt | Co(CO)₃NO – Ereztech [ereztech.com]
- 3. gelest.com [gelest.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Catalytic Mechanism of Cobalt Tricarbonyl Nitrosyl in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13735155#catalytic-mechanism-of-cobalt-tricarbonyl-nitrosyl-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com